molecular formula C13H20FN B12100711 (2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine

(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine

Cat. No.: B12100711
M. Wt: 209.30 g/mol
InChI Key: NEFZHCBRLDNRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine is an organic compound that features a combination of a 2,2-dimethylpropyl group and a 2-(2-fluorophenyl)ethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine typically involves the reaction of 2,2-dimethylpropylamine with 2-(2-fluorophenyl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the dimethylpropyl group can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine
  • 2,2-Dimethylpropyl ethyl ether
  • Cycloalkanes with similar structural motifs

Uniqueness

(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine is unique due to the presence of both a fluorophenyl group and a dimethylpropyl group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the dimethylpropyl group provides steric hindrance and stability. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H20FN/c1-13(2,3)10-15-9-8-11-6-4-5-7-12(11)14/h4-7,15H,8-10H2,1-3H3

InChI Key

NEFZHCBRLDNRCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCCC1=CC=CC=C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.